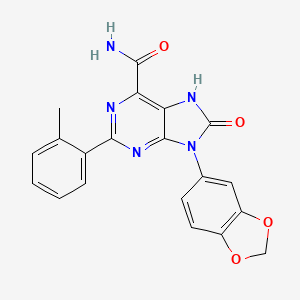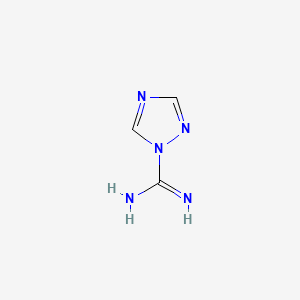![molecular formula C26H25N3O4S2 B3005287 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-33-8](/img/structure/B3005287.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzothiazole, hydroxyphenyl, and sulfonyl benzamide moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and biological activities of structurally related benzamide derivatives, which can be used to infer potential properties of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of carboxylic acid derivatives with amines or the reaction of acid chlorides with hydrazides. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is described, indicating that similar methodologies could be applied to synthesize the compound of interest . Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives using a crystal engineering approach suggests that the compound could also be synthesized through careful consideration of non-covalent interactions . The green synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium indicates an environmentally friendly method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as density functional theory (DFT) and vibrational spectroscopy. For instance, the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was investigated using DFT, which could be a useful approach for analyzing the molecular structure of the compound . The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed insights into molecular conformations and modes of supramolecular aggregation, which could be relevant for understanding the structural behavior of the target compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and condensation with aldehydes, to form new compounds with potential biological activities . The reaction of benzoyl cyanide with sulfonate to form N-(4-cyano-2-phenyloxazol-5-yl)benzamide demonstrates the reactivity of benzamide derivatives and the possibility of unexpected rearrangements . These reactions could be explored for the compound of interest to discover new derivatives with enhanced properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. For example, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives in ethanol/water and methanol/water mixtures is affected by methyl functionality and S⋯O interactions . The antimicrobial activity of thiazole derivatives suggests that the compound may also exhibit similar properties, potentially influenced by the presence of electron-donating or withdrawing groups . The antifungal activity of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides indicates that the hydroxy and thiazole groups could contribute to the biological activity of the compound .
科学的研究の応用
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Thiazole derivatives, including compounds structurally similar to the specified chemical, have been synthesized and tested for antimicrobial activity. These derivatives demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as against fungal species like Candida albicans and Aspergillus niger. Electron-donating groups like hydroxyl and amino substitutions were associated with enhanced activity (Chawla, 2016).
Antimicrobial Agents : Another research synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity. Some of these compounds were more effective than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Activity
Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, related to the specified compound, were synthesized and evaluated for anticancer activity against various cancer cell lines. Many of these compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Pro-apoptotic Anticancer Agents : Synthesized derivatives of indapamide, including compounds structurally related to the specified chemical, showed significant proapoptotic activity on melanoma cell lines. These compounds were evaluated as potential anticancer agents, with compound 12 (SGK 266) showing notable anticancer activity (Yılmaz et al., 2015).
Cardiac Electrophysiological Activity
- Selective Class III Agents : Compounds structurally similar to the specified chemical were synthesized and analyzed for cardiac electrophysiological activity. Some of these compounds showed potency comparable to sematilide, a selective class III agent used in clinical trials (Morgan et al., 1990).
Antimalarial and COVID-19 Drug Applications
- Antimalarial Sulfonamides as COVID-19 Drug : The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, related to the specified compound, showed potential as antimalarial agents and were characterized for their ADMET properties. Some derivatives also displayed activity against COVID-19 related enzymes (Fahim & Ismael, 2021).
Antifungal Activity
- Antifungal Agents : New derivatives were synthesized and screened for antifungal activity. These compounds, structurally similar to the specified chemical, showed promising antifungal properties against various fungal strains (Narayana et al., 2004).
Other Applications
Antitubercular Activity : Synthesized compounds, structurally related to the specified chemical, were evaluated for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited notable activity, presenting them as potential antitubercular agents (Dighe et al., 2012).
Fluorescence and Anticancer Activity of Co(II) Complexes : Co(II) complexes of compounds structurally related to the specified chemical were synthesized and analyzed for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-21(23(30)16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLMECFCAQHYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)
![3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005212.png)

![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)
![4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide](/img/structure/B3005216.png)
![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)